N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide
Description
N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide (CAS 436087-22-8) is a chloroacetamide derivative with the molecular formula C₁₄H₁₉ClN₂O and a molecular weight of 266.77 g/mol . Its structure comprises a phenyl ring substituted with a seven-membered azepane ring at the ortho position, linked to a 2-chloroacetamide group. Key physicochemical properties include a density of 1.191 g/cm³, boiling point of 453°C, and a calculated logP (XLogP3) of 3.38, indicating moderate lipophilicity . This compound is of interest in medicinal chemistry due to its structural complexity, which may influence biological interactions.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)phenyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-11-14(18)16-12-7-3-4-8-13(12)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGDLBIXXCCOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355287 | |
| Record name | N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-22-8 | |
| Record name | 2-Chloro-N-[2-(hexahydro-1H-azepin-1-yl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Azepan-1-yl-phenyl Intermediate
- The azepane moiety is introduced by nucleophilic substitution on a suitable halogenated phenyl precursor or via reductive amination of 2-aminobenzaldehyde with azepane under catalytic hydrogenation conditions.
- Reaction conditions typically involve polar aprotic solvents such as dimethylformamide or toluene, with temperatures ranging from ambient to reflux depending on the method.
- Catalysts or bases such as potassium carbonate may be used to facilitate substitution reactions.
Chloroacetylation to Form N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide
- The azepan-1-yl-phenyl amine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloric acid formed.
- Solvents such as dichloromethane, acetone, or toluene are commonly employed.
- The reaction is typically conducted at low to moderate temperatures (0°C to room temperature) to control the rate and avoid side reactions.
- After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Azepan-1-yl substitution | Azepane, phenyl halide or aldehyde, base | DMF, toluene | 25–110 °C | 4–24 hours | 70–85 | Use of base (K2CO3) improves substitution |
| Chloroacetylation | Chloroacetyl chloride, base (Et3N, K2CO3) | DCM, acetone, toluene | 0–25 °C | 1–4 hours | 75–90 | Low temp reduces by-products formation |
- The azepane ring introduction proceeds via nucleophilic attack of the azepane nitrogen on an electrophilic aromatic carbon (activated by halogen or aldehyde group), forming a stable C-N bond.
- Chloroacetylation involves nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.
- Studies indicate that the choice of solvent and base significantly affects the yield and purity of the chloroacetamide product. Non-polar solvents like toluene reduce side reactions during chloroacetylation, while polar aprotic solvents favor azepane substitution.
- Temperature control is critical; elevated temperatures can lead to hydrolysis or polymerization side products.
- The use of anhydrous conditions and freshly distilled chloroacetyl chloride improves reaction efficiency.
- Alternative methods for chloroacetamide formation include reacting esters of chloroacetic acid with anhydrous ammonia, but this is less applicable for the substituted phenyl amine derivatives due to steric and electronic factors.
| Method No. | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | 2-Aminophenyl derivative + Azepane | Nucleophilic substitution, base, DMF/toluene, 25–110 °C | High regioselectivity, good yield | Requires careful temperature control |
| 2 | Azepan-1-yl-phenyl amine + Chloroacetyl chloride | Base (Et3N/K2CO3), DCM/acetone, 0–25 °C | High yield, straightforward | Sensitive to moisture, HCl byproduct |
| 3 | Chloroacetic acid ester + Ammonia (general chloroacetamide prep) | Anhydrous ammonia, low temp (-10 to 30 °C) | High purity chloroacetamide | Not directly applicable to substituted amines |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in the presence of acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of N-(2-Azepan-1-yl-phenyl)-2-azidoacetamide, N-(2-Azepan-1-yl-phenyl)-2-thiocyanatoacetamide, etc.
Oxidation: Formation of N-(2-Azepan-1-yl-phenyl)-2-chloroacetamide N-oxide.
Reduction: Formation of N-(2-Azepan-1-yl-phenyl)-2-aminoacetamide.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with azepane structures exhibit notable antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Potential
The compound's unique structure suggests potential anticancer properties. Research indicates that related compounds can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, studies have demonstrated that azepane-containing compounds can interact with cancer-related targets, enhancing treatment efficacy against various cancer types .
Case Studies
-
Antibacterial Activity Study
A case study involving a related compound demonstrated significant antibacterial activity against Mycobacterium tuberculosis, suggesting that similar structural motifs could be effective against resistant strains. This highlights the potential of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide in treating drug-resistant infections. -
Anticancer Effects
Another study explored the anticancer effects of azepane-containing compounds, revealing their ability to induce cell death in various cancer cell lines through apoptosis. This underscores the relevance of this compound in cancer therapy research .
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for predicting its therapeutic applications. Techniques such as molecular docking simulations and surface plasmon resonance have been employed to evaluate its binding affinity to various proteins, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- Synthesized in 66% yield, its biological activity is uncharacterized but likely differs due to the planar benzimidazole moiety .
- Crystallographic studies reveal an antiparallel arrangement of N–H and C=O bonds, with a 16.0° dihedral angle between the amide group and phenyl ring. This geometry influences hydrogen-bonding patterns in the solid state .
Variations in the Acetamide Side Chain
- This compound was investigated for anti-tuberculosis activity, suggesting that bulky substituents may improve target binding .
- N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-3-chloro-propionamide (5) Replacing the chloroacetamide with a 3-chloro-propionamide chain increases molecular flexibility.
Cyclic Amine Modifications
- N-[2-(Piperidin-1-yl)-phenyl]-2-chloro-acetamide (6a)
The six-membered piperidine ring, smaller than azepane, may reduce steric hindrance. Synthesized in 74% yield , this analog highlights the role of ring size in reaction efficiency . - N-[2-(Morpholin-4-yl)-phenyl]-2-chloro-acetamide (6d)
Incorporation of a morpholine ring introduces an oxygen atom, enhancing solubility. Its 72% synthesis yield suggests similar reactivity to azepane-containing derivatives .
Physicochemical and Structural Analysis
Biological Activity
N-(2-Azepan-1-yl-phenyl)-2-chloro-acetamide is a compound with significant potential in biological research, particularly in the fields of antimicrobial activity and proteomics. Its unique structure, characterized by the presence of an azepane ring and a chloroacetamide group, contributes to its diverse biological effects.
Chemical Structure and Properties
- Molecular Formula : C14H19ClN2O
- Molecular Weight : 266.77 g/mol
- CAS Number : 436087-23-9
This compound features a chloroacetamide moiety attached to a phenyl ring, which is further substituted by an azepane ring. The azepane structure enhances its complexity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. A comparative analysis of various chloroacetamides revealed that compounds with similar structures were effective against several pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The effectiveness against Gram-positive bacteria like S. aureus and MRSA suggests that the compound could be a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) indicates that the position of substituents on the phenyl ring significantly influences biological activity, with halogenated variants showing enhanced lipophilicity and membrane permeability .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest potential interactions with key proteins involved in cell signaling pathways, which may lead to alterations in cell viability and proliferation .
Proteomics Research
In proteomics studies, this compound has been explored for its binding affinity to specific proteins and enzymes. Such interaction studies are critical for understanding its therapeutic potential and side effects. For instance, compounds with similar chloroacetamido groups have been shown to inhibit enzymes like glutaredoxin, indicating possible applications in modulating redox-sensitive pathways .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. In animal studies, administration at varying doses revealed a no observed adverse effect level (NOAEL) at 10 mg/kg body weight per day. Observed effects included reversible changes in body weight gain and hematological parameters . Such findings are crucial for determining safe dosage ranges for potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-Aminophenyl)-2-chloroacetamide | C14H17ClN2O | Contains an amino group instead of azepane |
| N-(2-Pyridinyl)-2-chloroacetamide | C13H12ClN3O | Features a pyridine ring enhancing solubility |
| N-(4-Methylphenyl)-2-chloroacetamide | C15H16ClN | Methyl group increases lipophilicity |
These comparisons highlight how variations in substituents can significantly affect biological activity and pharmacokinetic properties.
Q & A
Q. Table 1: Synthetic Methods for Analogous Chloroacetamides
| Method | Steps | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 11 | 2–5 | Low-temperature stirring | |
| C-Amidoalkylation | 3 | 60–75 | IR/NMR-guided purification |
How is this compound characterized structurally, and what analytical techniques are most effective?
Basic Research Question
Structural characterization relies on:
- Spectroscopy :
- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm amide bonds .
- NMR : ¹H NMR signals for CH₂Cl (~δ 4.2 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H···O hydrogen bonds) and dihedral angles between aromatic rings .
Q. Table 2: Key Spectral Data for Chloroacetamide Derivatives
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| IR | C=O (1680 cm⁻¹), NH (3300 cm⁻¹) | |
| ¹H NMR | CH₂Cl (δ 4.2 ppm), NH (δ 8.1 ppm) |
What safety precautions are recommended when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard code) .
- Storage : Keep in airtight containers at room temperature, away from ignition sources .
- First Aid : For skin contact, wash with soap and water; seek medical attention for ingestion .
How can computational chemistry methods predict the reactivity and electronic properties of this compound?
Advanced Research Question
- DFT Calculations : Determine HOMO-LUMO gaps to assess electron affinity and charge transfer potential .
- MESP Analysis : Maps electrostatic potential to identify nucleophilic/electrophilic sites (e.g., Cl and carbonyl groups) .
- FTIR Simulation : Validate experimental spectra by comparing with computed vibrational modes .
Q. Methodological Workflow :
Optimize geometry using Gaussian at B3LYP/6-31G(d).
Calculate frontier molecular orbitals and MESP surfaces.
Compare simulated IR spectra with experimental data .
What insights can crystallographic studies provide into the molecular interactions and stability of this compound?
Advanced Research Question
X-ray crystallography reveals:
- Hydrogen Bonding : N–H···O interactions stabilize crystal packing (e.g., bond length ~2.8–3.0 Å) .
- Dihedral Angles : Substituents on the phenyl ring influence molecular planarity (e.g., 60.5° angle between aromatic rings in analogs ).
- Thermal Stability : Tight packing via van der Waals forces correlates with higher melting points (>400 K) .
Q. Table 3: Crystallographic Parameters for Analogous Compounds
| Parameter | Value | Reference |
|---|---|---|
| N–H···O Bond Length | 2.89 Å | |
| Dihedral Angle | 60.5° |
How can researchers resolve contradictions in biological activity data for chloroacetamide derivatives?
Advanced Research Question
Contradictions arise from variations in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
